molecular formula C20H19N3O4 B11369686 N-[4-(acetylamino)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-[4-(acetylamino)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369686
M. Wt: 365.4 g/mol
InChI Key: KVQGUYIVUYJOHV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, an acetamidophenyl group, and an ethoxyphenyl group

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-26-17-10-4-14(5-11-17)19-12-18(23-27-19)20(25)22-16-8-6-15(7-9-16)21-13(2)24/h4-12H,3H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

KVQGUYIVUYJOHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the acetamidophenyl and ethoxyphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-acetamidophenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features

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